(S)-4C3H-PG is an agonist for group II mGluRs and competitive antagonist for group I mGluR. Competitive antagonist at group I mGlu1a/1a receptors, mixed effect at mGlu5a/5b receptors; agonist at group II metabotropic glutamate receptors.
Compound Description: ACPD is a broad-spectrum agonist of metabotropic glutamate receptors (mGluRs) [, , , , , , , , , , , , ]. It activates various mGluR subtypes, including mGluR1, mGluR2, mGluR3, and mGluR5. ACPD exhibits diverse effects on neuronal activity, including the induction of oscillatory activity, modulation of synaptic transmission, and potential neuroprotective properties.
Relevance: ACPD is often used as a tool compound in conjunction with (S)-4-Carboxy-3-hydroxyphenylglycine to investigate the roles of specific mGluR subtypes. For instance, researchers have used ACPD to activate a broad range of mGluRs while employing (S)-4-Carboxy-3-hydroxyphenylglycine to block or antagonize specific subtypes selectively, allowing for the dissection of individual mGluR contributions to physiological processes [, , , , , , ].
(RS)-3,5-Dihydroxyphenylglycine (DHPG)
Compound Description: DHPG is a selective agonist for Group I mGluRs, particularly mGluR1 and mGluR5 [, , , , , , , , ]. It activates these receptors, leading to various downstream effects, including modulation of neuronal excitability, synaptic plasticity, and intracellular signaling pathways.
Relevance: DHPG helps differentiate the roles of Group I mGluRs, specifically mGluR1 and mGluR5, from those activated by (S)-4-Carboxy-3-hydroxyphenylglycine, which acts as an antagonist at mGluR1 and an agonist at mGluR2/3 [, , , ]. This selectivity is valuable when studying the distinct contributions of these receptor subtypes in processes such as synaptic transmission, neuronal excitability, and neuroprotection.
(+)-α-Methyl-4-carboxyphenylglycine (MCPG)
Compound Description: MCPG is an antagonist that broadly targets multiple mGluR subtypes, including mGluR1, mGluR2, mGluR7, and mGluR8 [, , , , , ]. It blocks the activation of these receptors, thereby inhibiting their downstream effects on neuronal activity and signaling.
Relevance: MCPG, with its broad antagonist activity across various mGluR subtypes, serves as a valuable tool to differentiate the effects mediated by (S)-4-Carboxy-3-hydroxyphenylglycine, which exhibits a more selective pharmacological profile as an antagonist at mGluR1 and an agonist at mGluR2/3 [, , , , ]. By comparing the effects of MCPG and (S)-4-Carboxy-3-hydroxyphenylglycine, researchers can gain insights into the specific roles of different mGluR subtypes.
Compound Description: L-CCG-I is a selective agonist for Group II mGluRs, specifically targeting mGluR2 and mGluR3 [, , , , ]. It activates these receptors, resulting in diverse effects on synaptic transmission, neuronal excitability, and potentially neuroprotective mechanisms.
Relevance: Like (S)-4-Carboxy-3-hydroxyphenylglycine, L-CCG-I acts as an agonist at mGluR2 and mGluR3 [, , , , ]. Comparing their effects helps researchers delineate the specific contributions of mGluR2/3 activation from the broader actions of other mGluR subtypes, providing insights into their roles in processes such as synaptic plasticity and neuronal survival.
L-(+)-2-Amino-4-phosphonobutyrate (L-AP4)
Compound Description: L-AP4 is a selective agonist for Group III mGluRs, primarily targeting mGluR4, mGluR6, and mGluR8 [, , , , ]. It activates these receptors, leading to a range of effects on synaptic transmission and neuronal activity, particularly in the hippocampus and retina.
Relevance: L-AP4's selective activation of Group III mGluRs allows researchers to differentiate the actions of these receptors from those influenced by (S)-4-Carboxy-3-hydroxyphenylglycine, which primarily targets Group I and Group II mGluRs [, , , , ]. This distinction is crucial for understanding the unique contributions of Group III mGluRs to synaptic plasticity, neuronal signaling, and potential neuroprotective mechanisms.
(S)-4-Carboxyphenylglycine (4CPG)
Compound Description: 4CPG acts as an antagonist at mGluR1 and mGluR5, similar to (S)-4-Carboxy-3-hydroxyphenylglycine, but exhibits agonistic activity at mGluR2 and mGluR3 [, , , , ]. This pharmacological profile makes it a valuable tool for dissecting the roles of different mGluR subtypes.
Relevance: The shared antagonism at mGluR1 and agonism at mGluR2/3 between 4CPG and (S)-4-Carboxy-3-hydroxyphenylglycine allows researchers to investigate the specific contributions of these receptors in various physiological processes [, , , , ]. By comparing their effects and exploring their subtle differences, a more precise understanding of the roles of mGluR1 and mGluR2/3 in synaptic plasticity, neuronal excitability, and other relevant phenomena can be achieved.
Quisqualate (Quis)
Compound Description: Quis is a potent agonist for both ionotropic and metabotropic glutamate receptors, demonstrating activity at AMPA receptors, kainate receptors, and Group I mGluRs, particularly mGluR1 and mGluR5 [, , , , ]. Due to its broad spectrum of action, Quis is often used to induce excitotoxicity in experimental models.
Relevance: Quisqualate is often employed in studies alongside (S)-4-Carboxy-3-hydroxyphenylglycine to investigate the interplay between different glutamate receptor subtypes in excitotoxicity and neuroprotection [, , , ]. For example, researchers might use Quis to induce neuronal damage and then examine the ability of (S)-4-Carboxy-3-hydroxyphenylglycine to protect against this damage by modulating mGluR activity.
L-Glutamate
Compound Description: L-Glutamate is the primary excitatory neurotransmitter in the central nervous system [, , , ]. It acts on both ionotropic and metabotropic glutamate receptors, mediating a wide range of physiological processes, including synaptic transmission, neuronal excitability, and plasticity.
Relevance: L-Glutamate is essential for understanding the context in which (S)-4-Carboxy-3-hydroxyphenylglycine exerts its effects [, , , ]. By studying the interplay between L-Glutamate and (S)-4-Carboxy-3-hydroxyphenylglycine, researchers can gain a deeper understanding of how specific mGluR subtypes modulate glutamate transmission and its downstream consequences on neuronal function.
N-Methyl-D-aspartate (NMDA)
Compound Description: NMDA is a selective agonist for the NMDA subtype of ionotropic glutamate receptors [, , , ]. It plays a crucial role in synaptic plasticity, learning, memory, and excitotoxicity. Excessive activation of NMDA receptors can lead to neuronal damage and cell death.
Relevance: NMDA is frequently used in experimental models of excitotoxicity to induce neuronal damage [, , , ]. Studies often investigate the neuroprotective potential of (S)-4-Carboxy-3-hydroxyphenylglycine by examining its ability to attenuate NMDA-induced neuronal damage. This research helps clarify the role of mGluRs in regulating excitotoxicity and their potential as therapeutic targets for neurodegenerative diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SA 4503 is a sigma-1 (σ1) receptor agonist that is selective for σ1 over σ2 receptors in a radioligand binding assay using guinea pig brain homogenates (Kis = 4.6 and 63 nM, respectively). SA 4503 (10 μM) reduces light-induced cell death, decreases in σ1 expression, disruption of the mitochondrial membrane potential, and activation of caspase-3/7 in murine 661W cells, effects that are blocked by the σ1 receptor antagonist BD 1047.2 In vivo, SA 4503 (10 mg/kg) increases extracellular acetylcholine concentrations in the frontal cortex and improves step-through latency in a passive avoidance test in rats with scopolamine-induced memory impairment. SA 4503 reduces working and reference memory errors induced by a time delay and MK-801 in a radial arm maze in rats when administered at a dose of 0.3 mg/kg, effects which are ameliorated by the σ1 antagonist NE-100.4 Pre-administration of SA 4503 (500 μM) into the intravitreal space reduces light-induced thinning of the mouse retina outer nuclear layer by approximately 50%. 2
Zoledronic acid is a third-generation heterocyclic nitrogen-containing bisphosphonate that inhibits the prenylation of GTPases critical to the signaling events related to osteoclast-mediated bone resorption. It has a high affinity for hydroxyapatite (Ki = 3.47 μM) and binds directly to mineralized bone where it decreases bone resorption by inhibiting osteoclast proliferation and inducing osteoclast apoptosis. At μM concentrations, zoledronic acid demonstrates antitumor effects in vitro against breast, prostate, and myeloma cancer cells by inducing cytostasis and prevents bone metastases through its inhibitory effects on adhesion molecules, tumor cell invasion, and angiogenesis. Zoledronic acid has been used in the treatment of osteoporosis, Paget’s disease, metastatic bone disease, multiple myeloma, hypercalcemia of malignancy, and skeletal-related events associated with metastatic castrate-resistant prostate cancer. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Zoledronic acid monohydrate(CGP 42446; ZOL 446) is an activator of protein kinase C with apoptotic effects on multiple myeloma cell lines. It inhibited proliferation of human foetal osteoblastic cell line (hFOB) with an IC50 of 40 uM. Target: PKCZoledronic acid at doses of 2.0 and 4.0 mg and pamidronate at a dose of 90 mg each significantly reduced the need for radiation therapy to bone (P < 0.05) in contrast with 0.4 mg zoledronic acid, which did not. Skeletal-related events of any kind, pathologic fractures, and hypercalcemia also occurred less frequently in patients treated with 2.0 or 4.0 mg zoledronic acid or pamidronate than with 0.4 mg zoledronic acid. Zoledronic acid administration may be a potentially valuable adjunct to distraction osteogenesis treatment, to enhance bone strength, thus reducing refracture complications. Zoledronic acid, a more recent drug, was compared with pamidronic acid in two clinical trials, but the results are unconvincing because of the unusually poor performance of pamidronic acid. Safety of zoledronic acid is uncertain, owing to a lack of long-term data. Clinical indications: Bone metastases; Breast tumor; Complex regional pain syndrome; Hypercalcemia; Lower back pain; Male osteoporosis; Mesothelioma; Metastasis; Metastatic breast cancer; Multiple myeloma; Osteoarthritis; Osteogenesis imperfectaFDA Approved Date: 2007Toxicity: Overdosage may cause clinically significant hypocalcemia, hypophosphatemia, and hypomagnesemia.
Naltrexone is a noroxymorphone derivative with competitive opioid antagonistic property. Naltrexone reverses the effects of opioid analgesics by binding to the various opioid receptors in the central nervous system, including the mu-, kappa- and gamma-opioid receptors. This leads to an inhibition of the typical actions of opioid analgesics, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. Naltrexone is longer-acting and more potent compared to naloxone. Naltrexone is a synthetic opioid antagonist used in prevention of relapse of opiate addiction and alcoholism. Naltrexone has been associated with low rates of serum enzyme elevations during therapy and with rare instances of clinically apparent liver injury. The fixed combination of extended-release naltrexone and bupropion has been developed as a weight loss agent and was approved for use in the United States in 2014. This combination has not been linked to serum enzyme elevations or clinically apparent liver injury, but has had limited general use. Bupropion, approved for depression and as an aid for smoking cessation, has been implicated in rare instances of acute liver injury. Naltrexone, an opioid receptor antagonist, is used for opioid and alcohol dependency and has been shown to cause serum aminotransferase elevations when given in high doses but has not been shown to cause clinically apparent liver injury.
Levo-ornidazole is the levo-isomer of Ornidazole. Use of Levo-Ornidazole for preparing anti-anaerobic bacteria and anti-parasitic infection agent.Target: Antibacterial, AntiparasiticLevo-ornidazole is the levo-isomer of Ornidazole. Ornidazol is a nitroimidazole derivative, Ornidazole is a powerful anti-anaerobic bacteria and anti-parasite infection agent, and also as the newly developed third-generation of nitroimidazole derivative. Ornidazole exhibits higher therapeutical efficacy, shorter clinical course, better tolerance, and wider in-vivo distribution.
Zosuquidar is a difluorocyclopropyl quinoline. Zosuquidar binds with high affinity to P-glycoprotein and inhibits P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein, encoded by the MDR-1 gene, is a member of the ATP-binding cassette superfamily of transmembrane transporters and prevents the intracellular accumulation of many natural product-derived cytotoxic agents. Zosuquidar is a compound of antineoplastic drug candidates currently under development. It is now in "Phase 3" of clinical tests in the United States. Its action mechanism consists of the inhibition of P-glycoproteins; other drugs with this mechanism include tariquidar and laniquidar. LSM-5782 is an organic tricyclic compound.
NXY-059 is a nitrone free radical spin trap with neuroprotective properties. It inhibits transport of tissue plasminogen activator (tPA) from the luminal to the abluminal compartment in an in vitro model of the blood-brain barrier (BBB) under ischemic conditions at a concentration of 250 μM. NXY-059 (10 mg/kg per h) decreases infarct volume by 59% in a rat model of transient ischemia induced by occlusion of the middle cerebral artery (MCA). It decreases functional disability in the hemiparetic arm of marmosets in the Hill-and-Valley staircase, two-tube choice, and six-tube search tests following MCA occlusion-induced ischemia when administered at a dose of 16 mg/kg per hour. NXY-059 (Cerovive) is the disulfonyl derivative of the neuroprotective spin trap phenylbutynitrone(PBN), both NXY-059, its parent PBN and their hydrolysis/oxidation product MNT are very powerful scavengers of free radicals. IC50 value:Target: Neuroprotectantin vitro: NXY-059 is more soluble than the spin trapping agent α-phenyl-N-tert-butyl nitrone (PBN). In an in vitro blood-brain barrier (BBB) model, 250 mM of NXY-059 administered at the onset or up to 4 h after oxygen glucose deprivation (OGD) produces a significant reduction in the increased BBB permeability caused by OGD. Furthermore, OGD produces a huge influx of tissue plasminogen activator across the BBB, which is substantially reduced by NXY-059. in vivo: NXY-059 reduces infarct volume in rats subjected to 2 hours of middle cerebral artery occlusion in a dose-dependent manner. At equimolar doses (3.0 mg/kg for NXY-059 and 1.4 mg/kg for PBN), NXY-059 is more efficacious than PBN. Similar results are obtained when a recovery period of 7 days is allowed. The window of therapeutic opportunity for NXY-059 is 3 to 6 hours after the start of recirculation. NXY-059, a free radical-trapping agent, has a substantial protective effect, lessening the disability caused by an experimentally induced stroke in a primate species. NXY-059 treatment reduces the overall amount of brain damage by >50% of saline-treatment values, with similar levels of protection afforded to both white and gray matter.
Rimonabant is a potent and selective cannabinoid (CB) receptor 1 antagonist (Kis = 5.6 and >1,000 nM for CB1 and CB2, respectively). In rodent models, rimonabant induces lipolysis, reduces hepatomegaly, decreases body weight, and improves dyslipidemia by reducing triglyceride, free fatty acid, and total cholesterol levels and by increasing HDL/LDL ratios. Rimonabant elicits antiproliferative and immunomodulatory effects (e.g., cell cycle arrest, increased expression of IκB and phosphorylated Akt, and decreased expression of NF-κB, phosphorylated ERK1/2, COX-2, and iNOS) in vitro. Rimonabant(SR141716) is a selective central cannabinoid (CB1) receptor inverse agonist with Ki of 1.8 nM. IC50 Value: 1.8 nM(Ki)Target: CB1 Receptorin vitro: Rimonabant dose-dependently reduces ACAT activity in Raw264.7macrophages with IC50 of 2.9 μM and isolated peritoneal macrophages. Rimonabant inhibits ACATactivity in intact CHO-ACAT1 and CHO-ACAT2 cells and in cell-free assays with approximately equal efficiency with IC50 of 1.5 μM and 2.2 μM for CHO-ACAT1 and CHO-ACAT2, respectively. Consistent with ACAT inhibition, Rimonabant treatment blocks ACAT dependent processes in macrophages, oxysterol-induced apoptosis and acetylated-LDL induced foam cell formation. Rimonabant antagonizes the inhibitory effects of cannabinoid receptor agonists on both mouse vas deferens contractions and adenylyl cyclase activity in rat brain membranes in a concentration-dependent manner. in vivo: Rimonabant (10 mg/kg by gavage) is fed for 2 weeks to 3-month-old male obese Zucker rats as an impaired glucose tolerance model and for 10 weeks to 6-month-old male obese Zucker rats as a model of the metabolic syndrome. RANTES (Regulated upon Activation, Normal T cell Expressed, and Secreted) and MCP-1 (monocyte chemotactic protein-1) serum levels are increased in obese vs lean Zucker rats and significantly reduced by long-term treatment with Rimonabant, which slowes weight gain in rats with the metabolic syndrome. Neutrophils and monocytes are significantly increased in young and old obese vs lean Zucker rats and lowered by Rimonabant. Platelet-bound fibrinogen is significantly enhanced in obese vs lean Zucker rats of both age, and is reduced by Rimonabant. Platelets from obese rats are more sensitive to thrombin-induced aggregation and adhesion to fibrinogen, which are both attenuated by Rimonabant therapy.
BMS-191095 is an activators of mitochondrial ATP-sensitive potassium (mitoKATP) channels.Target: potassium channelin vitro: BMS-191095 induces mitochondrial-depolarization and vasodilation. BMS-191095 elicites a dose-dependent vasodilation in endothelium denuded cerebral arteries with 8.1 ± 2.3%, 31.6 ± 2.1%, and 39.5 ± 3.2% relaxation in response to 10, 50, and 100 μM, respectively.in vivo: In normal rats, BMS-191095-induced vasodilation was mediated by mitochondrial depolarization and calcium sparks generation in VSM and was reduced by inhibition of BKCa channels.